

Compound of Interest

Compound Name: 2-Acetylpyrrole
Cat. No.: B092022

For Researchers, Scientists, and Drug Development Professionals

### Introduction

2-Acetylpyrrole is a versatile heterocyclic aroma compound valued in the fragrance and flavor industry for its characteristic nutty, roasted, and cararr

# **Physicochemical Properties and Odor Profile**

A comprehensive understanding of 2-acetylpyrrole's properties is essential for its successful application.

Table 1: Physicochemical Properties of 2-Acetylpyrrole

Property	
CAS Number	
Molecular Formula	
Molecular Weight	
Appearance	
Melting Point	
Boiling Point	
Solubility	
LogP	

Table 2: Odor Profile of 2-Acetylpyrrole

Odor Descriptor	
Primary	
Secondary	
Subtle Notes	

### **Application in Fragrance Formulation**

2-Acetylpyrrole is primarily used as a powerful enhancer and modifier in fragrance compositions, contributing warmth, depth, and a gourmand chara

## **Recommended Usage Levels**

Due to its high impact, 2-acetylpyrrole should be used judiciously.

Table 3: Recommended Concentration of 2-Acetylpyrrole



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#### Application

Fine Fragrance

Flavoring (for reference)

### **Creation of Nutty and Roasted Accords**

2-Acetylpyrrole is a key component in building nutty and roasted accords. It blends well with other aroma chemicals to create complex and appealing

Protocol 1: Formulation of a Basic Nutty Accord

Objective: To create a foundational nutty accord using 2-acetylpyrrole.

#### Materials:

- 2-Acetylpyrrole (10% solution in ethanol)
- Filbertone (1% solution in ethanol)
- Pyrazines (e.g., 2,3,5-Trimethylpyrazine at 1% in ethanol)
- Vanillin (10% solution in ethanol)
- Coumarin (10% solution in ethanol)
- Ethanol (95%, perfumer's grade)
- · Glass beakers, pipettes, and scent strips

#### Procedure:

- · Prepare stock solutions of each aroma chemical in ethanol as specified above.
- · In a clean glass beaker, combine the aroma chemical solutions in the following ratios (parts by volume):
  - o 2-Acetylpyrrole solution: 3 parts
  - o Filbertone solution: 2 parts
  - o 2,3,5-Trimethylpyrazine solution: 1 part
  - o Vanillin solution: 2 parts
  - o Coumarin solution: 2 parts
- · Mix the solution thoroughly.
- Dip a scent strip into the accord and evaluate the odor profile immediately and after several intervals (e.g., 5 minutes, 30 minutes, 1 hour) to observ
- Adjust the ratios as needed to achieve the desired nutty character. For a more roasted profile, the proportion of pyrazines can be increased.

# Experimental Protocols Sensory Evaluation Protocol

A structured sensory evaluation is crucial to understand the impact of **2-acetylpyrrole** in a fragrance formulation. The following protocol is adapted from

Objective: To assess the sensory characteristics of a fragrance containing 2-acetylpyrrole.



Panelists: A panel of 8-12 trained individuals with demonstrated olfactory acuity.

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Materials:
Test fragrance containing 2-acetylpyrrole.
Control fragrance (without 2-acetylpyrrole).
Scent strips.
Odor-free evaluation booths.[7]
Sensory evaluation questionnaire (see below).
Water and unsalted crackers for palate cleansing.
Procedure:
Preparation: Label the control and test fragrances with random three-digit codes.
• Presentation: Dip scent strips into each fragrance solution and place them in labeled holders. Present the samples to the panelists in a randomized
• Evaluation: Instruct panelists to smell each scent strip and rate the intensity of various sensory attributes using the provided questionnaire. Panelist
• Data Analysis: Collect the questionnaires and analyze the data statistically (e.g., using ANOVA) to determine significant differences between the co
Sensory Evaluation Questionnaire: Nutty Fragrance Profile
Panelist ID: Sample Code:
Please rate the intensity of the following attributes on a scale from 0 (not perceptible) to 9 (very strong).
Overall Intensity:
• Nutty:
Roasted:
Caramel/Sweet:
• Earthy/Musty:
Powdery:
Overall Liking: (1 = dislike extremely, 9 = like extremely)
Comments:
Stability Testing Protocol
Assessing the stability of <b>2-acetylpyrrole</b> in a fragrance formulation is critical for ensuring product quality and shelf-life.
Objective: To evaluate the stability of a fragrance containing <b>2-acetylpyrrole</b> in an alcoholic base under accelerated aging conditions.
Materials:
Test fragrance containing 1% <b>2-acetylpyrrole</b> in 95% ethanol.



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- Control fragrance (base without 2-acetylpyrrole) in 95% ethanol.
- · Clear and amber glass vials with airtight seals.
- · Temperature-controlled oven.
- · UV light chamber.
- · Gas Chromatography-Mass Spectrometry (GC-MS) instrument.
- · Trained sensory panel.

#### Procedure:

- Sample Preparation: Prepare multiple vials of both the test and control fragrances.
- · Storage Conditions:
  - o Control: Store one set of vials at room temperature (20-22°C) in the dark.
  - Elevated Temperature: Place another set in an oven at a constant temperature of 40°C.
  - UV Exposure: Expose a third set to cycles of UV light.
- Evaluation Intervals: Analyze the samples at baseline (T=0) and at regular intervals (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks).
- Analytical Evaluation (GC-MS):
  - Inject a sample from each condition into the GC-MS.
  - Monitor the peak area of 2-acetylpyrrole to quantify any degradation.
  - o Identify any new peaks that may indicate the formation of degradation products.
- · Sensory Evaluation:
  - o Present the aged samples and the control to a trained sensory panel.
  - · Use a triangle test to determine if there is a perceivable difference in odor between the aged samples and the control.
  - If a difference is perceived, use a descriptive analysis to characterize the changes in the odor profile.
- Physical Evaluation: Visually inspect the samples for any changes in color or clarity.

# **Odor Perception and Signaling Pathway**

The perception of nutty and roasted scents is complex and involves specific olfactory receptors (ORs). While the exact ORs for 2-acetylpyrrole have

Studies have identified that the human olfactory receptors OR5K1 and OR2AG1 are responsive to various pyrazines that elicit "nutty" and "green" ode







# **Experimental Workflows**

The following diagrams illustrate the workflows for the key experimental protocols described in this document.



# Conclusion

2-Acetylpyrrole is a potent and valuable aroma chemical for creating nutty, roasted, and gourmand notes in fragrance formulations. Its high impact n

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